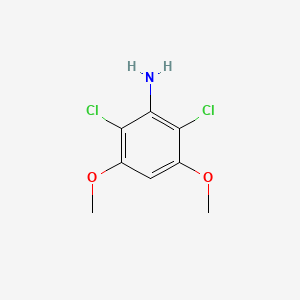
2,6-Dichloro-3,5-dimethoxyaniline
Übersicht
Beschreibung
2,6-Dichloro-3,5-dimethoxyaniline is a useful research compound. Its molecular formula is C8H9Cl2NO2 and its molecular weight is 222.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,6-Dichloro-3,5-dimethoxyaniline (DCDMA) is an organic compound with the molecular formula C₈H₉Cl₂N₁O₂. It features a benzene ring substituted with two chlorine atoms and two methoxy groups, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in oncology and antimicrobial therapies.
Chemical Structure and Properties
DCDMA is characterized by:
- Chlorine Substituents : Positioned at the 2 and 6 locations on the benzene ring.
- Methoxy Groups : Located at the 3 and 5 positions.
This specific arrangement significantly influences its reactivity and biological properties compared to structurally similar compounds.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,6-Difluoro-3,5-dimethoxyaniline | Fluorine substituents instead of chlorine | Potentially different biological activity due to fluorine's electronegativity |
| 2,4-Dichloroaniline | Chlorine at different positions | More commonly used as a precursor in dyes |
| 3,5-Dimethoxyaniline | No chlorine substituents | Lacks halogen functionality affecting reactivity |
| 4-Chloro-3,5-dimethoxyaniline | Chlorine at position 4 | Different substitution pattern influences reactivity |
Biological Activity
Research indicates that DCDMA exhibits several biological activities:
Antitumor Activity
DCDMA has been investigated for its antineoplastic properties . It has shown potential as an antitumor agent through its role in the design of novel compounds. For instance, derivatives such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide have been identified as potent inhibitors of FGFR1 (Fibroblast Growth Factor Receptor 1), demonstrating significant enzymatic inhibition.
Antibacterial Properties
In addition to its antitumor activity, DCDMA has been explored for its antibacterial effects . Studies have indicated that compounds derived from DCDMA can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The IC50 values for some derivatives were found to be comparable to established antibiotics like linezolid .
The mechanisms underlying the biological activities of DCDMA are still being elucidated. However, preliminary studies suggest that:
- Inhibition of Kinases : DCDMA and its derivatives act as inhibitors of various protein kinases involved in cancer progression .
- Biofilm Disruption : The compound exhibits properties that disrupt quorum sensing in bacteria, thereby inhibiting biofilm formation without adversely affecting cell growth .
Case Studies
-
Antitumor Activity Study :
- A recent study synthesized a series of indazole derivatives based on DCDMA. Among these, one compound demonstrated significant inhibition of FGFR1 activity, suggesting a pathway for further development in cancer therapeutics.
- Antibacterial Efficacy :
Eigenschaften
IUPAC Name |
2,6-dichloro-3,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQFHEIDCMPNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















